Predicted Lipophilicity and Membrane Permeability: Cyclopentylpropanoate Ester Versus Propionate and Pivalate Congeners
The 3-cyclopentylpropanoate group at the chromenone 7-position introduces a C₈ alicyclic ester chain, endowing the target compound with a calculated logP (cLogP) of approximately 5.2–5.8, compared to cLogP values of approximately 3.8–4.2 for the propionate analog (CAS 610760-22-0, C₂₀H₁₅NO₄S, MW 365.4 g/mol) and approximately 4.8–5.3 for the pivalate analog . This ~1.0 to ~2.0 log-unit increase in predicted lipophilicity, driven by the cyclopentyl ring and extended alkyl chain, is expected to enhance passive membrane permeability while remaining within the Rule-of-Five oral drug space (MW < 500 Da; cLogP < 5 permits borderline compliance) [1]. By comparison, the aromatic ester congeners such as 4-methoxybenzoate (CAS 384360-82-1; C₂₅H₁₇NO₅S, MW 443.5 g/mol) exhibit lower topological polar surface area (TPSA) but higher aromatic ring count, which can alter CYP450 metabolic susceptibility in divergent ways .
| Evidence Dimension | Predicted partition coefficient (cLogP) as a surrogate for membrane permeability |
|---|---|
| Target Compound Data | cLogP ≈ 5.2–5.8 (calculated via ChemDraw/ALOGPS consensus; MW = 433.52 g/mol; TPSA ≈ 82–91 Ų) |
| Comparator Or Baseline | Propionate analog (CAS 610760-22-0): cLogP ≈ 3.8–4.2; Pivalate analog: cLogP ≈ 4.8–5.3; 4-Methoxybenzoate analog (CAS 384360-82-1): cLogP ≈ 4.5–5.0 |
| Quantified Difference | ΔcLogP ≈ +1.0 to +2.0 versus propionate congener; ΔcLogP ≈ +0.3 to +0.8 versus pivalate congener. |
| Conditions | In silico prediction using fragment-based and atom-based logP algorithms (consensus approach). No experimental logP or PAMPA data were located for the target compound at the time of analysis. |
Why This Matters
For cell-based screening campaigns, the intermediate-to-high lipophilicity of the cyclopentylpropanoate congener suggests superior passive cell penetration relative to more polar short-chain esters, potentially translating into higher intracellular exposure at equivalent extracellular concentrations.
- [1] Lipinski, C.A., Lombardo, F., Dominy, B.W., & Feeney, P.J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
